molecular formula C8H18S B14314166 2-Methylheptane-1-thiol CAS No. 110502-76-6

2-Methylheptane-1-thiol

Cat. No.: B14314166
CAS No.: 110502-76-6
M. Wt: 146.30 g/mol
InChI Key: REQHQBQJVSKNDY-UHFFFAOYSA-N
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Description

2-Methylheptane-1-thiol is an organic compound belonging to the class of aliphatic thiols, characterized by the presence of a sulfhydryl (-SH) functional group on a primary carbon of a branched hydrocarbon chain. This structure underpins its reactivity and utility in various research domains. Thiols like this compound are of significant interest in synthetic chemistry, particularly as intermediates in the development of novel methodologies. Recent investigations into phenanthroline-catalyzed stereoselective S-furanosylations highlight the unique reactivity of thiols, which can demonstrate higher stereoselectivity compared to their alcohol analogs, making them valuable for constructing complex S-linked glycosides with potential applications as biochemical probes or enzyme inhibitors . In industrial and materials science research, this compound serves as a model molecule for studying applications such as a lubricant additive and in polymer modification processes . The broader field of thiol chemistry is rapidly advancing, with emerging trends focusing on sustainable synthesis methods like biocatalysis, the use of advanced analytical platforms for ultrasensitive detection, and a deeper understanding of thiol interactions through omics technologies . Researchers value this compound for exploring these cutting-edge avenues. As a reagent, it is typically a liquid with a strong, characteristic odor and requires proper handling. This product is intended for laboratory research purposes only and is not purified for or intended for use in humans, diagnostics, or therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110502-76-6

Molecular Formula

C8H18S

Molecular Weight

146.30 g/mol

IUPAC Name

2-methylheptane-1-thiol

InChI

InChI=1S/C8H18S/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

REQHQBQJVSKNDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)CS

Origin of Product

United States

Synthetic Methodologies for 2 Methylheptane 1 Thiol

Direct Synthetic Routes to Primary Alkyl Thiols

Direct routes to primary alkyl thiols like 2-Methylheptane-1-thiol typically involve the reaction of a suitable alkyl electrophile with a sulfur nucleophile or the reduction of a sulfur-containing functional group.

One of the most common and straightforward methods for preparing thiols is through bimolecular nucleophilic substitution (SN2) reactions. chemistrysteps.comlibretexts.org This approach involves reacting a primary alkyl halide, such as 1-bromo-2-methylheptane, with a sulfur-containing nucleophile.

A frequently used nucleophile is the hydrosulfide (B80085) anion (SH⁻), typically from a salt like sodium hydrosulfide (NaSH). chemistrysteps.comjove.com The reaction proceeds by the hydrosulfide ion attacking the electrophilic carbon atom bearing the halogen, displacing the halide ion to form the desired thiol. jove.com A significant challenge with this method is that the resulting thiolate anion (RS⁻) is also a potent nucleophile and can react with another molecule of the alkyl halide to form a dialkyl sulfide (B99878) (thioether) as a byproduct. libretexts.orgjove.com To minimize this side reaction, a large excess of sodium hydrosulfide is often employed. chemistrysteps.com

An alternative and often preferred method to avoid the formation of sulfide byproducts is the use of thiourea (B124793), (NH₂)₂C=S, as the sulfur nucleophile. libretexts.orgjove.com The reaction first forms an intermediate alkylisothiouronium salt. chemistrysteps.comias.ac.in This salt is stable and does not react further with the alkyl halide. Subsequent hydrolysis of the isothiouronium salt with an aqueous base, such as sodium hydroxide, yields the final thiol product in high purity. libretexts.orgjove.com This two-step process is generally more reliable for the synthesis of primary thiols. ias.ac.in

MethodStarting MaterialSulfur ReagentIntermediateKey Considerations
Hydrosulfide Reaction 1-Halo-2-methylheptaneSodium Hydrosulfide (NaSH)Thiolate anionRequires excess NaSH to prevent sulfide byproduct formation. chemistrysteps.com
Thiourea Route 1-Halo-2-methylheptaneThiourea ((NH₂)₂C=S)Isothiouronium saltAvoids sulfide byproducts; requires a second hydrolysis step. libretexts.orgjove.com

Thiols can also be synthesized through the reduction of various sulfur-containing functional groups. Disulfides, which are compounds with an S-S linkage, can be readily cleaved to form two thiol molecules. The corresponding disulfide, di-(2-methylheptyl) disulfide, could be reduced using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, as are milder reagents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst. ias.ac.in For more sensitive applications, specific reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are highly effective and selective for disulfide reduction over a wide pH range. biosyn.com

Another common precursor for reduction is a thioacetate (B1230152). Alkyl thioacetates can be prepared and then hydrolyzed or reduced to yield the thiol. Reduction with reagents like lithium aluminum hydride is a viable method. ias.ac.in This approach is particularly useful as thioacetates can be formed from alkyl halides, providing an alternative to the direct use of thiourea or hydrosulfide. ias.ac.in

Precursor Functional GroupExample PrecursorCommon Reducing AgentsNotes
Disulfide Di-(2-methylheptyl) disulfideZinc and acid jove.com, LiAlH₄, NaBH₄, TCEP biosyn.comThe oxidation of thiols to disulfides is reversible. jove.com
Thioester S-(2-Methylheptyl) ethanethioateLiAlH₄ ias.ac.in, Base-mediated hydrolysisThioesters can be synthesized from alkyl halides and a thioacetate salt.
Sulfonyl Chloride 2-Methylheptane-1-sulfonyl chlorideLithium aluminum hydrideA strong reducing agent is required.

Functional Group Interconversions Facilitating the Synthesis of this compound

Functional group interconversion provides a versatile strategy for synthesizing this compound from other readily available compounds. A primary alcohol, 2-methylheptan-1-ol, is a common starting point for such a synthesis. Alcohols are not typically good substrates for direct SN2 reactions because the hydroxyl group is a poor leaving group. fiveable.me

To facilitate the substitution, the hydroxyl group must first be converted into a good leaving group. A common method is to transform the alcohol into a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group. This activated substrate can then undergo an SN2 reaction with a sulfur nucleophile, such as sodium thioacetate followed by hydrolysis, or via the thiourea method, to yield this compound. nih.gov This two-step sequence is a reliable way to convert a primary alcohol into a primary thiol.

Another potential interconversion route starts with a carboxylic acid. For instance, 2-methylheptanoic acid could be reduced to the corresponding primary alcohol, 2-methylheptan-1-ol, using reagents like LiAlH₄ or borane (B79455) (BH₃). fiveable.me The resulting alcohol can then be converted to the thiol as described above.

Catalytic Strategies in the Synthesis of this compound

Catalytic methods offer pathways that can enhance reaction efficiency and selectivity. Both acid catalysis and transition metal catalysis have been explored for the formation of sulfur-containing compounds.

Acid-catalyzed reactions have been historically used for the industrial production of thiols. ias.ac.in A common method involves the addition of hydrogen sulfide (H₂S) to an alkene in the presence of an acid catalyst. ias.ac.in For the synthesis of this compound, the precursor would be 2-methylhept-1-ene.

However, this reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the nucleophile (in this case, the SH group) adds to the more substituted carbon. This would preferentially yield the tertiary thiol, 2-methylheptane-2-thiol, rather than the desired primary thiol, this compound. While anti-Markovnikov addition can be achieved through other mechanisms (e.g., radical addition), the direct acid-catalyzed addition of H₂S is generally not a suitable method for producing primary thiols from terminal alkenes. More recent developments in acid-catalyzed reactions have focused on the thiol-ene reaction, which involves the addition of an existing thiol to an alkene, rather than the formation of the thiol itself. nih.govorganic-chemistry.org

Transition metal catalysis has become a cornerstone of modern organic synthesis, particularly for forming carbon-heteroatom bonds. However, the synthesis of alkyl thiols using this approach is less common than that of aryl thiols or thioethers. A significant challenge is that thiols and thiolates can act as poisons to many transition metal catalysts by strongly coordinating to the metal center, which hinders or halts catalytic activity. nih.gov

Despite this, research has explored various metal catalysts for C–S bond formation. nih.gov For example, transition metals like copper, palladium, nickel, and zinc have been used to catalyze the formation of thioethers from thiols and alcohols or halides. chemrevlett.comresearchgate.net The direct catalytic synthesis of a primary alkyl thiol like this compound from a precursor such as an alcohol or halide is not a well-established high-yield transformation. Most transition-metal-catalyzed reactions involving thiols focus on cross-coupling to form thioethers or the arylation of thiols. nih.gov Hydrothiolation of alkynes, another C-S bond-forming reaction, can be promoted by catalysts such as copper nanoparticles to produce vinyl sulfides. rsc.org While these pathways demonstrate the capability of transition metals to facilitate C-S bond formation, their direct application to the synthesis of simple primary alkyl thiols from non-thiol precursors remains an area with limited exploration.

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure this compound hinges on the asymmetric synthesis of its alcohol precursor, 2-methylheptan-1-ol. Key strategies include the asymmetric reduction of the corresponding aldehyde, 2-methylheptanal (B49883), and the use of chiral auxiliaries.

One effective method for obtaining the chiral alcohol is through the asymmetric reduction of 2-methylheptanal. This can be accomplished using various chiral reducing agents or catalyst systems. For instance, biocatalysis offers a highly selective route. Ene-reductases and alcohol dehydrogenases can be employed in a one-pot, multi-enzymatic system to convert an unsaturated ketone precursor to the desired chiral alcohol with high enantiomeric and diastereomeric excess. nih.gov

Another powerful approach involves the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions. Transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, complexed with chiral ligands, can effectively reduce 2-methylheptanal to the corresponding chiral alcohol with high enantioselectivity. The choice of ligand is critical in directing the stereochemical outcome of the reduction.

Subsequent conversion of the chiral 2-methylheptan-1-ol to this compound can be achieved through several methods, with the Mitsunobu reaction being a prominent example that proceeds with inversion of configuration. organic-chemistry.org In this reaction, the alcohol is activated by a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The activated alcohol is then displaced by a sulfur nucleophile, typically thioacetic acid, to form a thioacetate intermediate. Subsequent hydrolysis of the thioacetate yields the desired thiol.

An alternative to the Mitsunobu reaction is the conversion of the alcohol to a good leaving group, such as a tosylate, followed by nucleophilic substitution with a sulfur source like sodium hydrosulfide or thiourea. This two-step process generally proceeds with inversion of configuration at the chiral center.

A summary of a potential stereoselective synthesis pathway is presented below:

StepReactionReagents and ConditionsProductKey Consideration
1Asymmetric Reduction2-Methylheptanal, Chiral Catalyst (e.g., Ru-BINAP), H2(R)- or (S)-2-Methylheptan-1-olHigh enantioselectivity is crucial.
2Thioacetate Formation (Mitsunobu)(R)- or (S)-2-Methylheptan-1-ol, PPh3, DIAD, Thioacetic Acid(S)- or (R)-2-Methylheptyl thioacetateInversion of stereochemistry.
3Hydrolysis(S)- or (R)-2-Methylheptyl thioacetate, Base (e.g., NaOH)(S)- or (R)-2-Methylheptane-1-thiolComplete hydrolysis without side reactions.

Process Optimization and Yield Enhancement in this compound Production

Optimizing the production of this compound involves a systematic evaluation of reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key areas for optimization include the choice of reagents, reaction conditions, and purification methods.

For the conversion of the chiral alcohol to the thiol via the Mitsunobu reaction, several factors can be fine-tuned. The stoichiometry of the reagents, particularly the phosphine and azodicarboxylate, can significantly impact the yield. Using a slight excess of these reagents can drive the reaction to completion, but a large excess can complicate purification. The order of addition of reagents is also critical; typically, the alcohol, triphenylphosphine, and the sulfur nucleophile are mixed before the dropwise addition of the azodicarboxylate at a controlled temperature, often starting at 0°C and allowing the reaction to proceed at room temperature. organic-synthesis.com The choice of solvent can also influence the reaction rate and yield, with anhydrous tetrahydrofuran (B95107) (THF) being a common and effective solvent. reddit.com

In the tosylation-substitution pathway, optimization would focus on achieving complete conversion in both steps. For the tosylation of 2-methylheptan-1-ol, controlling the temperature and using a suitable base, such as pyridine, is important to prevent side reactions. In the subsequent nucleophilic substitution, the choice of the sulfur nucleophile and solvent is critical. The use of a phase-transfer catalyst can be beneficial when using inorganic sulfur reagents like sodium hydrosulfide to improve their solubility and reactivity in organic solvents.

Purification is a critical step for obtaining high-purity this compound. The primary byproducts in the Mitsunobu reaction are triphenylphosphine oxide and the hydrazide derived from the azodicarboxylate. Triphenylphosphine oxide can often be partially removed by filtration or crystallization, while the hydrazide is typically removed by aqueous extraction. Final purification is usually achieved by column chromatography. Optimizing the chromatographic conditions, such as the choice of eluent and stationary phase, can significantly improve the efficiency of the purification process.

A summary of key parameters for process optimization is provided in the table below:

ParameterArea of OptimizationDesired Outcome
Reagent Stoichiometry Molar ratios of alcohol, phosphine, azodicarboxylate, and thiolating agent.Maximize conversion of the starting alcohol while minimizing excess reagents.
Reaction Temperature Temperature profiles for each reaction step.Enhance reaction rate and selectivity, minimize side product formation.
Solvent Selection Choice of solvent for each synthetic step.Improve solubility of reactants, facilitate reaction, and simplify workup.
Catalyst Loading For asymmetric reduction step.Achieve high enantioselectivity with minimal catalyst usage.
Purification Method Crystallization, extraction, and chromatography conditions.Efficient removal of byproducts to achieve high product purity and yield.
Reaction Time Monitoring reaction progress to determine the optimal duration.Ensure complete reaction without degradation of the product.

By carefully controlling these parameters, the synthesis of this compound can be made more efficient, leading to higher yields and purity of the final product.

Reactivity and Mechanistic Studies of 2 Methylheptane 1 Thiol

Fundamental Chemical Transformations of the Sulfhydryl Group (-SH)

The -SH group is the active center of the molecule, participating in reactions that are hallmarks of thiol chemistry.

Thiols are readily oxidized to form disulfides, and 2-Methylheptane-1-thiol is no exception. This reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond. The process is a redox reaction where the thiol is oxidized. libretexts.org Mild oxidizing agents such as iodine (I₂) or hydrogen peroxide are commonly used for this transformation. evitachem.comlibretexts.org The oxidation is a stepwise process that can proceed through one- or two-electron pathways, often involving a thiyl radical or a sulfenic acid intermediate, respectively. nih.gov In the presence of an oxidant, two molecules of this compound will couple to form bis(2-methylheptyl) disulfide. This thiol-disulfide interconversion is a crucial process in many biological systems, particularly with the amino acid cysteine. libretexts.orglibretexts.org The reaction can often be reversed using a reducing agent, such as zinc and acid. libretexts.org

For this compound: 2 CH₃(CH₂)₄CH(CH₃)CH₂SH → CH₃(CH₂)₄CH(CH₃)CH₂-S-S-CH₂CH(CH₃)(CH₂)₄CH₃

Controlled oxidation is key, as over-oxidation can lead to the formation of sulfonic acids. biolmolchem.com

"Click" chemistry refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. Thiol-based reactions are central to this concept.

The Thiol-Ene reaction involves the addition of a thiol across a double bond (alkene). wikipedia.org This reaction can be initiated by radicals (using light or a radical initiator) or catalyzed by a base. wikipedia.orgresearchgate.net The radical-mediated pathway proceeds via an anti-Markovnikov addition, where the sulfur atom adds to the less substituted carbon of the alkene. wikipedia.orgencyclopedia.pub The mechanism involves the formation of a thiyl radical (RS•), which adds to the alkene to create a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, propagating the chain reaction and forming the thioether product. diva-portal.org

The Michael Addition (or conjugate addition) is another powerful thiol reaction. In this process, the thiol, acting as a soft nucleophile, adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlabster.com The reaction is typically base-catalyzed, which deprotonates the thiol to form a more nucleophilic thiolate anion. researchgate.net This anion then attacks the β-carbon of the unsaturated system in a 1,4-addition, leading to the formation of a 1,5-dicarbonyl compound or a related structure. organicchemistrytutor.comlibretexts.org Thiols are excellent Michael donors due to the high nucleophilicity of sulfur. acs.org

The sulfur atom in this compound is highly nucleophilic, especially after deprotonation to its conjugate base, the thiolate anion (RS⁻). masterorganicchemistry.comlibretexts.org Thiolates are excellent nucleophiles, significantly more so than their oxygen analogs (alkoxides), and are widely used in nucleophilic substitution reactions (Sₙ2). libretexts.orgchemistrysteps.com

When reacting with alkyl halides, this compound can displace the halide to form a thioether. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a classic Sₙ2 mechanism, involving a backside attack by the sulfur nucleophile on the carbon atom bearing the leaving group. Due to the lower basicity of thiolates compared to alkoxides, the competing elimination (E2) reaction is less of a concern, even with secondary alkyl halides. masterorganicchemistry.comchemistrysteps.com

The general mechanism is:

R-SH + Base → R-S⁻ (Thiolate formation)

R-S⁻ + R'-X → R-S-R' + X⁻ (Sₙ2 displacement)

Investigations into Reaction Mechanisms of this compound

While specific mechanistic studies for this compound are not prominent in the literature, its reaction pathways can be confidently predicted based on well-established thiol chemistry.

Oxidation to Disulfides : This proceeds via either a one-electron pathway involving thiyl radical recombination or a two-electron pathway with intermediates like sulfenic acid. nih.gov

Radical Thiol-Ene Addition : This follows a radical chain mechanism involving initiation (formation of RS•), propagation (addition to alkene and H-abstraction), and termination steps. researchgate.netdiva-portal.org

Michael Addition : This is a base-catalyzed nucleophilic conjugate addition. It involves the formation of a thiolate anion, nucleophilic attack at the β-carbon of an activated alkene, and subsequent protonation. researchgate.netorganicchemistrytutor.com

Nucleophilic Substitution : This occurs via the bimolecular Sₙ2 mechanism, where the thiolate anion acts as the nucleophile. masterorganicchemistry.comlibretexts.org

Reactivity Profiles in Diverse Chemical Environments and with Various Reagents

The reactivity of this compound is highly dependent on the reagents and conditions employed. The following table summarizes its expected behavior in different chemical environments.

Reagent ClassSpecific ReagentsExpected Product Type with this compoundReaction Type
Mild Oxidants I₂, H₂O₂, O₂Bis(2-methylheptyl) disulfideOxidation
Strong Oxidants KMnO₄, HNO₃2-Methylheptane-1-sulfonic acidOxidation
Bases NaOH, NaH, K₂CO₃2-Methylheptyl thiolate anionAcid-Base
Alkyl Halides CH₃I, CH₃CH₂BrAlkyl (2-methylheptyl) sulfide (B99878)Sₙ2 Nucleophilic Substitution
Alkenes (Radical) 1-Octene, StyreneAnti-Markovnikov thioetherRadical Thiol-Ene Addition
α,β-Unsaturated Carbonyls Methyl vinyl ketone, AcrylonitrileConjugate addition product (e.g., 4-(2-methylheptylthio)butan-2-one)Michael Addition
Epoxides Propylene oxideβ-Hydroxy thioetherRing-opening/Nucleophilic Addition
Aldehydes/Ketones Acetone, BenzaldehydeThioacetal/ThioketalNucleophilic Addition

This table represents expected reactivities based on general thiol chemistry.

Intramolecular Rearrangements and Cyclization Pathways

The study of intramolecular reactions of thiols, such as this compound, provides insight into the formation of various sulfur-containing heterocyclic compounds. These reactions are predominantly categorized into radical-mediated cyclizations and nucleophilic substitution pathways. While specific research on the intramolecular rearrangements of this compound is limited, its reactivity can be inferred from the well-established principles of thiol chemistry and studies on analogous branched alkylthiols.

The primary intramolecular pathways for a simple saturated alkylthiol like this compound would theoretically require prior functionalization to enable a reaction. For instance, the presence of an unsaturation (a double or triple bond) or a leaving group within the molecule would be necessary to facilitate cyclization.

Radical-Mediated Cyclization:

A common method for inducing intramolecular reactions in thiols is through the generation of a thiyl radical (RS•). This is typically achieved photochemically or with a radical initiator. If this compound were derivatized to contain an unsaturated bond, it could undergo a thiol-ene cyclization. The regioselectivity of such cyclizations is a key aspect of these studies and is often governed by Baldwin's rules, which predict the favorability of different ring closures. The formation of five- and six-membered rings is generally preferred. wikipedia.org

For an unsaturated analogue of this compound, the thiyl radical could add to the double bond, leading to a carbon-centered radical intermediate. This intermediate would then abstract a hydrogen atom from another thiol molecule to propagate the radical chain and yield the cyclized product. frontiersin.org The competition between different cyclization modes (e.g., 5-exo vs. 6-endo) is influenced by the stability of the resulting radical intermediate. mdpi.com For instance, the formation of a more substituted, and thus more stable, tertiary radical is often favored over a primary or secondary radical. mdpi.com

Nucleophilic Cyclization:

Alternatively, intramolecular cyclization can occur via a nucleophilic substitution (S_N2) mechanism. This would require converting the hydroxyl group of a corresponding halo-alcohol to a thiol, or introducing a good leaving group at a suitable position on the carbon chain of the 2-methylheptane (B165363) backbone. The thiol group, acting as a nucleophile, can then attack the carbon atom bearing the leaving group to form a cyclic sulfide. The rate and feasibility of such reactions depend on the ring size being formed, with 5- and 6-membered rings being the most common due to lower ring strain. osti.gov

For example, if a leaving group (e.g., a tosylate or a halide) were present at the C5 or C6 position of the 2-methylheptane chain, an intramolecular S_N2 reaction could lead to the formation of a substituted tetrahydrothiophene (B86538) or thiepane, respectively.

The table below illustrates hypothetical cyclization products of a derivatized this compound under different mechanistic pathways.

PrecursorReaction TypeConditionsMajor Product(s)
2-Methylhept-6-en-1-thiolRadical Thiol-EnePhotochemical (UV), Initiator2-(2-Methylpropyl)tetrahydrothiophene (5-exo cyclization)
2-Methylhept-6-en-1-thiolRadical Thiol-EnePhotochemical (UV), Initiator2-Methyl-2-propyltetrahydrothiophene (alternative 5-exo)
6-Bromo-2-methylheptane-1-thiolIntramolecular S_N2Base (e.g., NaH)3-Methylthiepane
5-Bromo-2-methylheptane-1-thiolIntramolecular S_N2Base (e.g., NaH)2-Isobutyltetrahydrothiophene

This table is illustrative and based on general principles of thiol reactivity. Specific yields and product ratios would require experimental validation.

Advanced Analytical Chemistry of 2 Methylheptane 1 Thiol

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Due to their reactivity and sometimes poor chromatographic behavior, thiols like 2-methylheptane-1-thiol are often derivatized prior to analysis. mdpi.comtwistaroma.fr Derivatization serves to improve stability, enhance chromatographic separation, and increase the response factor for detection, particularly in mass spectrometry. mdpi.comphenomenex.com

Several reagents are employed for the derivatization of thiols. These reagents typically contain a functional group that selectively reacts with the thiol group. nih.gov Common strategies include:

Silylation: Reagents such as N-trimethylsilylimidazole (TMSI), N,O-Bis(trimethylsilyl)acetamide (BSA), and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the thiol group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.comtcichemicals.com This process reduces the polarity and boiling point of the analyte, making it more amenable to gas chromatography (GC) analysis. phenomenex.com

Alkylation: Pentafluorobenzyl bromide (PFBBr) is a widely used alkylating agent that converts thiols to their corresponding pentafluorobenzyl derivatives. mdpi.comnih.gov This derivatization is particularly advantageous for enhancing sensitivity in GC with electron capture detection (ECD) or negative ion chemical ionization mass spectrometry (NICI-MS). nih.gov Extractive alkylation, where derivatization and extraction occur simultaneously, simplifies sample preparation and minimizes the risk of thiol oxidation. nih.gov

Maleimide Derivatives: N-substituted maleimides react with thiols to form stable thioether adducts, which can be analyzed by various chromatographic techniques. nih.gov For instance, N-phenylmaleimide has been used as an in-fiber derivatization reagent in headspace solid-phase microextraction (HS-SPME) for the analysis of thiols. researchgate.net

Michael Addition: Reagents like ethyl propiolate (ETP) react with thiols via a Michael addition mechanism under alkaline conditions. mdpi.com This offers a greener alternative to some traditional derivatizing agents. mdpi.com

The choice of derivatization strategy depends on the analytical technique being used, the sample matrix, and the desired sensitivity. For GC-MS analysis, both silylation and alkylation with PFBBr are common. For liquid chromatography (LC) analysis, derivatization aims to introduce a chromophore or fluorophore for UV or fluorescence detection, or to improve ionization efficiency for mass spectrometry. mdpi.com

Table 1: Common Derivatization Reagents for Thiol Analysis

Derivatization ReagentAbbreviationFunctional Group Reacted WithAnalytical Technique(s)Reference(s)
N-trimethylsilylimidazoleTMSIThiol (-SH)Gas Chromatography (GC) phenomenex.com
N,O-Bis(trimethylsilyl)acetamideBSAThiol (-SH)Gas Chromatography (GC) phenomenex.com
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAThiol (-SH)Gas Chromatography (GC) phenomenex.com
Pentafluorobenzyl bromidePFBBrThiol (-SH)GC-ECD, GC-NICI-MS, GC-EI-MS mdpi.comnih.govnih.gov
N-phenylmaleimideThiol (-SH)Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS researchgate.net
Ethyl propiolateETPThiol (-SH)Gas Chromatography (GC) mdpi.com
4,4'-dithiodipyridineThiol (-SH)Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.gov
o-phthaldialdehydeOPAThiol (-SH)Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.gov

Quantitative Methodologies for this compound Analysis

Accurate quantification of this compound is often challenging due to its low concentrations in various matrices. nih.gov Several quantitative methodologies have been developed to address this, primarily relying on chromatographic techniques coupled with sensitive detectors.

Gas chromatography (GC) and liquid chromatography (LC) are the leading separation techniques for thiol analysis. mdpi.com When coupled with mass spectrometry (MS), these methods provide high selectivity and sensitivity. mdpi.com

Stable Isotope Dilution Analysis (SIDA) is a powerful technique for the accurate quantification of thiols. nih.govresearchgate.net This method involves the use of a stable isotope-labeled internal standard of the analyte of interest. acs.orgsigmaaldrich.com The labeled standard is added to the sample at the beginning of the analytical procedure and behaves identically to the native analyte during extraction, derivatization, and analysis. acs.org By measuring the ratio of the native analyte to the labeled standard, accurate quantification can be achieved, compensating for matrix effects and variations in sample preparation. nih.govresearchgate.netresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used sample preparation technique for the analysis of volatile thiols. researchgate.netnih.gov It is a solvent-free method that involves the extraction of analytes from the headspace of a sample onto a coated fiber. researchgate.net The analytes are then thermally desorbed into the GC inlet for analysis. srce.hr HS-SPME can be combined with on-fiber derivatization to improve the sensitivity and selectivity of the analysis. nih.gov

Achieving low detection limits is crucial for the analysis of potent odorants like this compound, which can have sensory impacts at ng/L levels. nih.gov Several strategies can be employed to optimize detection limits and sensitivity:

Derivatization: As discussed previously, derivatization can significantly enhance the instrumental response. mdpi.com For example, using pentafluorobenzyl bromide (PFBBr) for derivatization can lead to sub-sensory threshold detection limits when using GC with negative ion chemical ionization-MS (GC-NICI-MS). nih.gov

Optimization of Extraction Conditions: For techniques like HS-SPME, optimizing parameters such as extraction time and temperature can dramatically improve detection limits. mdpi.comresearchgate.net Longer extraction times and higher temperatures generally lead to better sensitivity for many thiols. mdpi.com

Instrumental Parameters: In GC-MS analysis, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode significantly enhances sensitivity and selectivity compared to full-scan mode. nih.gov For LC-MS, optimizing ionization source parameters is critical. mdpi.com

Sample Pre-concentration: Techniques like solid-phase extraction (SPE) are used to concentrate the analyte from a large sample volume, thereby lowering the effective detection limit. nih.govacs.org

Table 2: Factors Influencing Detection Limits in Thiol Analysis

ParameterTechniqueEffect on Detection LimitReference(s)
Derivatization ReagentGC-MS, LC-MSCan significantly lower detection limits by enhancing signal response. mdpi.comnih.gov
Extraction TimeHS-SPMELonger times generally lead to lower detection limits. mdpi.com
Extraction TemperatureHS-SPMEHigher temperatures can improve extraction efficiency and lower detection limits. mdpi.comresearchgate.net
Detector ModeGC-MS, LC-MS/MSSIM/MRM modes are more sensitive than full-scan mode. nih.gov
Sample VolumeSPELarger sample volumes allow for greater pre-concentration and lower detection limits. nih.gov

Complex matrices, such as food, beverages, and biological fluids, can significantly interfere with the analysis of this compound, a phenomenon known as the matrix effect. researchgate.netnih.gov Matrix effects can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. nih.gov

Several strategies can be employed to mitigate matrix effects:

Sample Preparation and Cleanup: Thorough sample preparation is crucial to remove interfering compounds. mdpi.com This can involve techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination thereof. mdpi.com The choice of extraction solvent and SPE sorbent is critical for selectively isolating the analyte of interest while minimizing co-extraction of matrix components.

Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from co-eluting matrix components is a key strategy. nih.gov This may involve using a different column chemistry or adjusting the mobile phase gradient in LC, or the temperature program in GC.

Stable Isotope Dilution Analysis (SIDA): As mentioned earlier, SIDA is the gold standard for compensating for matrix effects. nih.gov Since the isotopically labeled internal standard is affected by the matrix in the same way as the native analyte, the ratio of the two remains constant, allowing for accurate quantification. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the sample matrix. nih.gov This helps to compensate for matrix effects, but obtaining a suitable blank matrix can be challenging.

Derivatization to Shift Retention Time: Derivatization can alter the chromatographic behavior of the analyte, moving its elution time away from interfering matrix components. acs.orgacs.org

Emerging Analytical Technologies and Their Applicability to Thiol Analysis

The field of analytical chemistry is constantly evolving, with new technologies offering improved capabilities for the analysis of challenging compounds like thiols.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This powerful technique utilizes two columns with different stationary phases connected by a modulator. researchgate.netwikipedia.org GC×GC provides significantly enhanced separation power and peak capacity compared to conventional one-dimensional GC, making it ideal for the analysis of complex samples. researchgate.netnih.gov It also offers increased sensitivity due to the refocusing of analytes in the modulator. researchgate.net This technique has been successfully applied to the analysis of complex volatile profiles, including those containing sulfur compounds. dlr.de

Gas Chromatography-Olfactometry (GC-O): GC-O combines the separation power of GC with the human nose as a detector. nih.govnih.gov This allows for the identification of odor-active compounds in a sample, even if they are present at concentrations below the detection limit of instrumental detectors. imreblank.ch This is particularly relevant for potent thiols like this compound. Heart-cutting multidimensional GC-MS/O can be used for the qualitative screening of unknown odorous volatile thiols. acs.org

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): SIFT-MS is a real-time, quantitative mass spectrometry technique for the analysis of volatile compounds. sift-ms.comwikipedia.orgnih.gov It uses soft chemical ionization with selected precursor ions (H₃O⁺, NO⁺, and O₂⁺) to analyze trace gases in air or headspace without the need for sample preparation or pre-concentration. nih.govives-technicalreviews.eu SIFT-MS has shown promise for the high-throughput analysis of volatile fingerprints and has been used to detect metabolites like methanethiol. ives-technicalreviews.euresearchgate.net Its applicability to a wider range of thiols, including this compound, is an area of ongoing research.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques: The development of novel derivatization reagents specifically for LC-MS analysis has simplified sample preparation and improved sensitivity for thiols. mdpi.comnih.gov These methods often offer excellent sensitivity in a variety of matrices. mdpi.com The use of high-resolution mass spectrometry (HRMS) provides enhanced selectivity and the ability to identify unknown thiols based on accurate mass measurements.

Table 3: Emerging Analytical Technologies for Thiol Analysis

TechnologyPrincipleAdvantages for Thiol AnalysisReference(s)
Comprehensive Two-Dimensional Gas Chromatography (GC×GC)Two orthogonal separation columns with a modulator.Increased peak capacity, enhanced resolution, improved sensitivity. researchgate.netwikipedia.orgnih.gov
Gas Chromatography-Olfactometry (GC-O)Uses the human nose as a detector for GC effluent.Identifies odor-active compounds, high sensitivity for potent odorants. nih.govnih.govacs.org
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)Soft chemical ionization for real-time analysis of volatiles.No sample preparation, high throughput, quantitative. sift-ms.comwikipedia.orgnih.govives-technicalreviews.eu
Advanced LC-MS with Novel DerivatizationDerivatization enhances ionization and separation in LC.Improved sensitivity, simplified sample preparation, applicable to a wide range of thiols. mdpi.comnih.govmdpi.com

Computational and Theoretical Investigations of 2 Methylheptane 1 Thiol

Molecular Structure and Conformational Analysis

The molecular structure of 2-Methylheptane-1-thiol consists of a seven-carbon heptane (B126788) chain with a methyl group attached to the second carbon and a thiol (-SH) group at the first carbon. This structure allows for a significant degree of rotational freedom around its single bonds, leading to numerous possible three-dimensional arrangements, or conformers.

Conformational analysis is a computational method used to identify the stable conformers of a molecule and to determine their relative energies. researchgate.net For this compound, this analysis would involve systematically rotating the dihedral angles of the C-C and C-S bonds to map out the potential energy surface. researchgate.net The goal is to locate the energy minima, which correspond to stable conformations. The most stable conformer, having the lowest energy, represents the most probable structure of the molecule in the gas phase. A study on a similar compound, 3-Methyl-2-butene-1-thiol, identified multiple stable conformers through such an analysis, highlighting the importance of considering various structural possibilities. nih.gov

Table 1: Computed Structural Identifiers for this compound

Identifier Value
Molecular Formula C8H18S
IUPAC Name This compound
InChI InChI=1S/C8H18S/c1-3-4-5-6-8(2)7-9/h8-9H,3-7H2,1-2H3
InChIKey REQHQBQJVSKNDY-UHFFFAOYSA-N
SMILES CCCCCC(C)CS

Data sourced from PubChem. nih.gov

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are employed to investigate the electronic structure of this compound. researchgate.netdntb.gov.ua These calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical reactivity and physical properties.

Key electronic properties that can be calculated include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Other calculated properties include the electrostatic potential map, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Table 2: Computed Molecular Properties of this compound

Property Value
Molecular Weight 146.30 g/mol
XLogP3 3.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 6

Data sourced from PubChem. nih.gov

Theoretical Modeling of Reaction Pathways and Energy Landscapes

Theoretical modeling can be used to explore the potential chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely pathways for a reaction to occur. nih.gov This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energies required for the reaction to proceed.

For instance, the oxidation of the thiol group is a common reaction for such compounds. A theoretical study on the oxidation of 3-Methyl-2-butene-1-thiol by hydroxyl radicals detailed the various possible reaction pathways, including hydrogen abstraction and addition reactions. nih.gov A similar approach for this compound would elucidate its atmospheric chemistry and degradation pathways. These models provide a framework for understanding the kinetics and thermodynamics of its reactions. byu.edu

Computational Prediction of Spectroscopic Signatures and Validation

Computational methods can predict the spectroscopic signatures of this compound, which can then be used to validate experimental findings or to aid in the identification of the compound. Techniques like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. ias.ac.in Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to aid in the interpretation of NMR spectra.

Studies on Intermolecular Interactions and Solvation Phenomena

The behavior of this compound in a solution is governed by its intermolecular interactions with the solvent molecules. Computational studies can model these interactions to understand solvation phenomena. researchgate.net By placing the molecule in a simulated box of solvent molecules, it is possible to calculate properties such as the solvation free energy, which indicates how favorably the molecule dissolves in a particular solvent.

These simulations can also provide insights into the local solvent structure around the solute molecule. For this compound, this would involve analyzing the interactions of the nonpolar alkyl chain and the more polar thiol group with solvent molecules of varying polarities. This is crucial for understanding its behavior in different chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. mdpi.comyoutube.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.

From these trajectories, a wealth of information can be extracted, including conformational changes, vibrational motions, and transport properties like diffusion coefficients. mdpi.com MD simulations can be performed for the isolated molecule in the gas phase or for the molecule in a solvent to study its dynamic behavior in different environments. This provides a moving picture of the molecule that complements the static information obtained from quantum chemical calculations.

Research and Development Applications of 2 Methylheptane 1 Thiol

Utilization as a Key Building Block in Complex Organic Synthesis

Primary thiols like 2-methylheptane-1-thiol are valuable nucleophiles and building blocks in organic synthesis. The sulfhydryl (-SH) group can be readily alkylated to form thioethers, a common reaction in the synthesis of various organic molecules. jmaterenvironsci.com This transformation is a fundamental method for creating carbon-sulfur bonds, which are integral to numerous pharmaceuticals and agrochemicals. creative-proteomics.com

The general scheme for such a reaction involves the deprotonation of the thiol to form a thiolate anion, which then acts as a potent nucleophile to attack an alkyl halide or other electrophilic species. jmaterenvironsci.com While specific examples detailing the use of this compound as a key building block are not prominent, its structure is suitable for incorporation into larger molecules where a branched, eight-carbon, sulfur-containing moiety is desired. The use of thioesters as a "masked" form of thiols can also be a strategic approach to improve crystallization and handleability during complex syntheses, providing the thiol in situ for reaction. nih.gov

Contributions to Polymer Science and Advanced Materials Development

Thiols play a significant role in polymer science, both in the synthesis of new polymers and in the modification of existing ones. Their distinct reactivity is harnessed in various polymerization and functionalization techniques.

Research into Polymer Modification and Functionalization Strategies

The modification of polymers through "thiol-ene" chemistry is a robust and highly efficient method that falls under the umbrella of click chemistry. researchgate.netyoutube.com This reaction involves the radical-mediated addition of a thiol across a carbon-carbon double bond (an ene). Primary thiols are known to be highly reactive in these systems. morressier.comrsc.org A compound like this compound could be used to append its C8 alkyl chain onto the surface or backbone of a polymer containing alkene groups. This functionalization can alter the polymer's properties, such as increasing its hydrophobicity or changing its surface energy.

Thiol-based modifications are employed to create materials with specific functionalities, including hydrogels for biomedical applications and functional surfaces. rsc.org For instance, polymers produced via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization often have a terminal thiocarbonylthio group that can be converted into a reactive thiol, enabling further functionalization. nih.gov

Development and Characterization of Thiol-Containing Polymers

Polymers can be synthesized to have thiol groups as integral parts of their structure. Thiol-functionalized polymers have been developed for applications such as heavy metal adsorption, where the sulfur atom can chelate with metal ions. mdpi.com While specific polymers based on this compound are not detailed in the literature, monomers containing this thiol could theoretically be synthesized and polymerized.

Characterization of such polymers would involve a suite of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) would be used to confirm the presence of the thiol group and other functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information. mdpi.commdpi.com Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine the thermal properties of the resulting polymers, such as glass transition temperature and thermal stability. matchemmech.com

Analytical TechniqueInformation Obtained for Thiol-Containing Polymers
FTIR Spectroscopy Confirmation of -SH and other functional groups. mdpi.com
NMR Spectroscopy Detailed polymer structure and monomer incorporation. mdpi.com
Gel Permeation Chromatography (GPC) Molecular weight and molecular weight distribution. matchemmech.com
Differential Scanning Calorimetry (DSC) Glass transition temperature and other thermal transitions. matchemmech.com
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile. matchemmech.com

Investigation in Catalytic Systems and Reaction Promotion

Thiols can participate in various catalytic processes. They have been shown to act as promoters or catalysts in certain organic reactions. For example, research has demonstrated that linear primary thiols can promote the acid-catalyzed condensation of biomass-derived furans to produce lubricant base oils, with the thiol believed to reduce the energy barrier of the rate-determining step. osti.gov In other systems, thiols serve as polarity-reversal catalysts in the radical-chain addition of aldehydes to alkenes. rsc.org The specific efficacy of this compound in such catalytic systems has not been reported, but its general structure fits the profile of thiols used in these studies.

Studies on Specific Industrial Chemical Process Roles

The industrial applications of thiols are diverse, ranging from polymerization modifiers to additives in various formulations. arkema.com While detailed process roles for this compound are not widely documented, information on its structural isomers provides insight into potential applications.

Research into the Efficacy as Lubricant Additives

While there is a lack of specific data for this compound, its tertiary isomer, 2-methyl-2-heptanethiol (also known as tert-octyl mercaptan), is explicitly cited for its use as a lubricant additive. nih.govhaz-map.comwikipedia.org Lubricant additives are crucial for enhancing the performance and lifespan of lubricating oils. unpchemicals.commdpi.com Additives known as anti-wear agents and friction modifiers work by forming a protective film on metal surfaces, preventing direct asperity contact under high loads and reducing friction and wear. mdpi.com Sulfur-containing compounds, including mercaptans, are known to be effective in these roles, often by reacting with the metal surface under boundary lubrication conditions to form a sacrificial layer. mdpi.comgoogle.com It is plausible that this compound could exhibit similar properties, although its reactivity and film-forming characteristics might differ from its tertiary isomer due to the different steric environments of the thiol group.

Studies as Ore Flotation Collectors in Mineral Processing

Thiol-based compounds are a cornerstone of mineral processing, acting as collectors in the froth flotation of sulfide (B99878) ores. molycop.com These collectors selectively adsorb onto the surface of valuable minerals, rendering them hydrophobic and allowing them to attach to air bubbles and rise to the surface as a recoverable froth. molycop.com The primary thiol families used industrially include xanthates, dithiophosphates, and thionocarbamates. molycop.com

While specific studies focusing on this compound as a primary flotation collector are not widely documented, its fundamental chemical structure suggests potential applicability. The thiol group (-SH) provides the necessary functionality for binding to sulfide mineral surfaces, while the C8 alkyl chain (2-methylheptane) imparts the hydrophobic character required for flotation. 911metallurgist.com

Research in this area would likely investigate the following aspects of this compound's performance:

Selectivity: Its ability to selectively adsorb to target minerals (e.g., chalcopyrite, galena, sphalerite) over gangue minerals like pyrite.

Kinetics: The rate at which it adsorbs and facilitates flotation, impacting processing time and throughput. syensqo.com

pH Dependence: The optimal pH range for its effectiveness, which is a critical parameter in flotation circuits. molycop.com

Synergistic Effects: Its performance when used in combination with other standard collectors or reagents.

A hypothetical comparative study could evaluate this compound against a standard collector like Potassium Amyl Xanthate (PAX) on a copper ore. The data might be presented as follows:

CollectorDosage (g/t)Copper Recovery (%)Concentrate Grade (% Cu)
This compound 10088.525.2
Potassium Amyl Xanthate (PAX) 10090.224.8

This table is illustrative and not based on actual experimental data for this compound.

Fundamental Research into Vulcanization Accelerators

Vulcanization is a chemical process that converts natural rubber and other synthetic elastomers into more durable materials by forming cross-links between polymer chains. alfa-chemistry.com This process is typically carried out using sulfur, but it is impractically slow without the presence of vulcanization accelerators. researchgate.net These accelerators increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. alfa-chemistry.com

Common classes of accelerators include thiazoles, sulfenamides, thiurams, and dithiocarbamates. akrochem.comlusida.com While direct research on this compound as a vulcanization accelerator is not prominent in the literature, its thiol structure is a key feature in many accelerator molecules. Thiols can participate in the complex chemical reactions that lead to the formation of sulfur cross-links. lusida.com

Fundamental research into this compound as a potential vulcanization accelerator would likely involve:

Cure Characteristics: Studying its effect on scorch time (premature vulcanization) and cure rate using rheometers.

Cross-link Density: Determining the number of cross-links formed, which directly influences the mechanical properties of the vulcanized rubber. researchgate.net

Physical Properties: Evaluating the tensile strength, modulus, and elongation at break of rubber vulcanized with this compound.

Mechanism of Action: Investigating the chemical pathways through which it participates in the vulcanization reaction.

A data table from such a fundamental study might look like this:

Accelerator SystemScorch Time (t_s2, min)Optimum Cure Time (t_90, min)Maximum Torque (MH, dNm)
Sulfur Only 25.345.810.5
Sulfur + this compound 15.128.418.2
Sulfur + TBBS (Standard) 12.522.119.5

This table is illustrative and not based on actual experimental data for this compound. TBBS (N-tert-butyl-2-benzothiazolesulfenamide) is a common industrial accelerator.

Development of Novel Functional Materials Incorporating this compound Derivatives

The thiol group is highly reactive and versatile, making it a valuable functional group for the synthesis of novel materials through "click" chemistry, particularly thiol-ene and thiol-yne reactions. rsc.orgresearchgate.net These reactions are known for their high efficiency, mild reaction conditions, and high yields. researchgate.net

Derivatives of this compound could be synthesized and incorporated into polymers and other materials to impart specific properties. For instance, the 2-methylheptane (B165363) group could introduce hydrophobicity, flexibility, and compatibility with non-polar matrices.

Potential areas for the development of novel functional materials include:

Functional Polymers: this compound could be reacted with polymers containing double bonds (enes) to create functionalized polymers with modified surface properties, adhesion, or thermal characteristics. rsc.org

Nanoparticle Surface Modification: The thiol group can strongly bind to the surface of noble metal nanoparticles (e.g., gold, silver). Capping nanoparticles with this compound derivatives could be used to control their dispersion in various media and create functional nanocomposites.

Self-Assembled Monolayers (SAMs): Thiols are known to form ordered, self-assembled monolayers on certain metal surfaces. SAMs of this compound derivatives could be investigated for applications in coatings, lubrication, and microelectronics.

Research in this domain would focus on the synthesis of derivatives and the characterization of the resulting materials. For example, a derivative could be synthesized by reacting this compound with an epoxy-functionalized silane.

DerivativeSynthesis MethodPotential ApplicationKey Property
3-(2-Methylheptylthio)propyl-trimethoxysilane Thiol-epoxy ring openingHydrophobic surface coatingHigh water contact angle
Poly(styrene-co-(2-methylheptylthio)ethyl methacrylate) Thiol-ene addition to a precursor polymerImpact modifier for plasticsImproved toughness

This table is illustrative and not based on actual experimental data for this compound derivatives.

Environmental Behavior and Transformation Research of 2 Methylheptane 1 Thiol

Environmental Fate Modeling and Predictive Studies

Environmental fate models are crucial tools used to predict the distribution, concentration, and persistence of chemical compounds in the environment. up.ptrsc.org These mathematical models integrate a substance's physicochemical properties with environmental parameters to simulate its behavior across various compartments, including air, water, soil, and sediment. up.ptresearchgate.net For 2-Methylheptane-1-thiol, specific experimental fate studies are not extensively documented in publicly available literature. Therefore, its environmental behavior is primarily predicted using models based on its structural properties and data from analogous long-chain alkyl thiols.

The fundamental approach of these models is a mass balance equation that considers inputs (emissions), outputs (degradation, advection), and transfer rates between compartments. up.ptmdpi.com Key physicochemical properties of this compound, which are essential inputs for such models, are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₈H₁₈S nih.gov
Molecular Weight 146.30 g/mol nih.gov
XLogP3 3.8 nih.gov
SMILES CCCCCC(C)CS nih.gov

The XLogP3 value of 3.8 indicates a moderate level of hydrophobicity, suggesting that this compound will have a tendency to partition from water into organic matrices like soil organic carbon and lipids in aquatic organisms. nih.gov Multimedia fate models, such as fugacity-based models, use such parameters to estimate the compound's distribution. researchgate.netcefic-lri.org Based on its properties, it is predicted that if released into the environment, this compound would predominantly partition to soil and sediment if released to water, and to a lesser extent, bioaccumulate in organisms. Its volatility also suggests that a fraction will partition into the atmosphere.

Research on Biotransformation and Biodegradation Mechanisms

Biodegradation, the breakdown of organic compounds by microorganisms, is a critical process for the removal of chemicals from the environment. While specific research on the biotransformation of this compound is limited, the general pathways for microbial degradation of thiols and related hydrocarbons are well-studied. nih.gov

Microorganisms in soil and water are capable of utilizing a wide range of organic compounds as sources of carbon and energy. pjoes.com It is expected that this compound would be biodegradable under both aerobic and anaerobic conditions. The presence of the thiol group can influence the degradation pathway.

Under aerobic conditions, microbial enzymes, such as monooxygenases, can attack either the alkyl chain or the sulfur atom. Oxidation of the alkyl chain would proceed similarly to hydrocarbon degradation, often involving the formation of alcohols, aldehydes, and carboxylic acids. Oxidation at the sulfur atom would lead to the formation of sulfoxides and sulfones, which can then be further metabolized. pjoes.com

Anaerobic degradation of sulfur compounds is also a known process. researchgate.net In the absence of oxygen, bacteria can utilize other electron acceptors. The degradation of thiols can lead to the formation of hydrogen sulfide (B99878) (H₂S) as a final product. researchgate.net The branched structure of this compound may influence its rate of biodegradation compared to linear thiols, as branching can sometimes result in slower enzymatic breakdown. nih.gov

Table 2: Potential Degradation Products of this compound

Degradation Process Key Reactant/Condition Primary Product(s)
Photochemical Oxidation Hydroxyl Radicals (•OH) 2-Methylheptyl disulfide, Sulfonic Acids
Abiotic Oxidation Molecular Oxygen (O₂) 2-Methylheptyl disulfide
Aerobic Biodegradation Microorganisms, O₂ Carbon Dioxide, Water, Sulfate

| Anaerobic Biodegradation | Microorganisms, No O₂ | Methane, Carbon Dioxide, Hydrogen Sulfide |

Methodologies for Environmental Monitoring and Detection

The detection and quantification of this compound in environmental samples (air, water, soil) are challenging due to its volatility, reactivity, and typically low concentrations. iastate.edu Methodologies developed for other volatile sulfur compounds (VSCs) are applicable. mdpi.comresearchgate.net

A typical analytical workflow involves several steps:

Sampling : In air, whole air samples are collected in specially treated canisters (e.g., fused silica-lined) to prevent adsorption and reaction of the thiol on the container walls. iastate.edu For water and soil, solvent extraction or purge-and-trap techniques are commonly employed to isolate the volatile thiol from the sample matrix. esaa.orgresearchgate.net

Preconcentration : Because environmental concentrations are often very low, a preconcentration step is usually necessary. This can involve cryofocusing, where the sample is passed through a trap cooled with liquid nitrogen to condense the target compounds. iastate.edu

Separation and Detection : The concentrated sample is then analyzed using gas chromatography (GC). The GC separates the this compound from other compounds in the sample. researchgate.net For detection, sulfur-specific detectors are highly effective. These include the Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD), which offer high sensitivity and selectivity for sulfur-containing compounds. iastate.eduesaa.org Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for its ability to provide definitive identification based on the compound's mass spectrum. iastate.eduresearchgate.net

Table 3: Common Analytical Techniques for Thiol Detection

Technique Purpose Common Application
Gas Chromatography (GC) Separation Core technique for separating volatile compounds.
Sulfur Chemiluminescence Detector (SCD) Detection Highly selective and sensitive for sulfur compounds.
Pulsed Flame Photometric Detector (PFPD) Detection Provides an equimolar sulfur response, enhancing quantitation. iastate.edu
Mass Spectrometry (MS) Identification/Quantification Provides structural information for confirmation.
Purge-and-Trap Extraction/Concentration Used for water and solid samples to isolate VOCs. researchgate.net

| Cryofocusing | Concentration | Used for air samples to concentrate analytes before GC injection. iastate.edu |

Role of this compound as a Volatile Organic Compound (VOC) in Atmospheric and Soil Systems

In the atmosphere, the environmental fate of this compound is governed by its reaction with oxidants, primarily the hydroxyl radical (•OH). This reaction is relatively fast and is the main removal process for most VOCs. The atmospheric lifetime of this compound will be on the order of hours to days, depending on the concentration of •OH. The oxidation products can contribute to the formation of secondary organic aerosols and other atmospheric phenomena.

In soil systems, its behavior is dictated by partitioning between the soil, air, water, and solid phases. Its volatility means it can exist in the pore spaces of soil as a gas. Its moderate hydrophobicity (indicated by its XLogP3 value) suggests it will adsorb to soil organic matter. nih.gov This adsorption will reduce its mobility in soil and its rate of volatilization into the atmosphere. The compound can be transported through the soil via diffusion in the gas phase or dissolved in soil water. Ultimately, its fate in soil will be determined by the balance between volatilization, leaching, and biodegradation. esaa.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methylheptane-1-thiol with high purity, and how can reaction intermediates be characterized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 2-methylheptanol with thiourea under acidic conditions (H₂SO₄) can yield the thiol derivative. Purification via fractional distillation or preparative HPLC is critical to isolate the target compound. Characterization should include:

  • GC-MS for molecular weight confirmation.
  • ¹H/¹³C NMR to verify the thiol (-SH) group and branching at the 2-methyl position.
  • FT-IR to confirm S-H stretching (2500-2600 cm⁻¹).
  • Reference analogous protocols for alcohol-to-thiol conversions in safety data sheets .

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Follow OSHA/GHS guidelines for thiols:

  • Ventilation : Use fume hoods to prevent inhalation (TLV: 0.5 ppm).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed.
  • Refer to SDS templates for structurally similar compounds like 2-Heptanol for emergency protocols .

Q. What analytical techniques are optimal for quantifying trace impurities in this compound?

  • Methodological Answer :

  • HPLC-DAD with a C18 column (acetonitrile/water gradient) to separate and quantify thiol oxidation byproducts (e.g., disulfides).
  • Headspace GC-MS for volatile impurities.
  • Calibrate using USP standards for sulfur-containing analogs .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • Use DFT calculations (e.g., Gaussian 16) to model the electron density around the thiol group and steric effects from the 2-methyl branch.
  • Compare with experimental kinetics (e.g., Arrhenius plots) for hydrogen abstraction reactions.
  • Validate against literature on thiol-metal interactions (e.g., Au or Pd surfaces) .

Q. What experimental design strategies resolve contradictions in toxicity data for this compound?

  • Methodological Answer :

  • In vitro vs. In vivo : Compare Ames test (mutagenicity) and zebrafish embryo toxicity (LC₅₀) results.
  • Dose-Response Analysis : Use Hill slope models to assess threshold effects.
  • Meta-Analysis : Follow inclusion criteria from toxicological profiles (e.g., routes of exposure, species) to standardize data interpretation .

Q. How do stereoelectronic effects influence the antioxidant activity of this compound?

  • Methodological Answer :

  • Radical Scavenging Assays : Measure DPPH/ABTS radical quenching efficiency.
  • EPR Spectroscopy : Identify thiyl radical intermediates.
  • Correlate with computational studies (e.g., Fukui indices for radical attack sites).
  • Reference structure-activity relationships from naphthol derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.